molecular formula C7H5Br2NO B13703914 2,2-Dibromo-1-(3-pyridyl)ethanone

2,2-Dibromo-1-(3-pyridyl)ethanone

Cat. No.: B13703914
M. Wt: 278.93 g/mol
InChI Key: NBUSQFGEDLKHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-1-(3-pyridyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(3-pyridyl)ethanone typically involves the bromination of 1-(3-pyridyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(3-pyridyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 1-(3-pyridyl)ethanol.

    Oxidation Reactions: Oxidation can lead to the formation of 2,2-dibromo-1-(3-pyridyl)ethanoic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium thiolate or primary amines are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution Reactions: Products include 2-thio-1-(3-pyridyl)ethanone or 2-amino-1-(3-pyridyl)ethanone.

    Reduction Reactions: The major product is 1-(3-pyridyl)ethanol.

    Oxidation Reactions: The major product is 2,2-dibromo-1-(3-pyridyl)ethanoic acid.

Scientific Research Applications

2,2-Dibromo-1-(3-pyridyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(3-pyridyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-(4-bromophenyl)ethanone
  • 2,2-Dibromo-1-(2-pyridyl)ethanone
  • 2,2-Dibromo-1-(4-pyridyl)ethanone

Uniqueness

2,2-Dibromo-1-(3-pyridyl)ethanone is unique due to the position of the pyridine ring, which influences its reactivity and interaction with biological targets. The presence of the pyridine ring at the 3-position allows for specific interactions with enzymes and proteins, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

IUPAC Name

2,2-dibromo-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-7(9)6(11)5-2-1-3-10-4-5/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUSQFGEDLKHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.